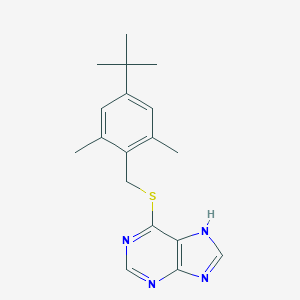
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide is a chemical compound that has been widely studied for its potential biological and pharmacological applications. This compound is a purine derivative that has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide involves the inhibition of certain enzymes that are involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of inflammatory mediators and reactive oxygen species (ROS) that can damage cells and tissues.
Biochemical and Physiological Effects:
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, leukotrienes, and nitric oxide. It has also been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their growth.
実験室実験の利点と制限
The advantages of using 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide in lab experiments include its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, there are also some limitations to using this compound in lab experiments. It may exhibit different effects in vivo compared to in vitro, and its toxicity and pharmacokinetics may need to be further studied.
将来の方向性
There are many future directions for the study of 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to study its effects on other inflammatory and oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, its toxicity and pharmacokinetics need to be further studied to determine its safety and efficacy for human use.
In conclusion, 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide is a promising compound that has shown potential biological and pharmacological applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with 6-mercapto-9H-purine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain pure 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide.
科学的研究の応用
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide has been studied for its potential biological and pharmacological applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
特性
分子式 |
C18H22N4S |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
6-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C18H22N4S/c1-11-6-13(18(3,4)5)7-12(2)14(11)8-23-17-15-16(20-9-19-15)21-10-22-17/h6-7,9-10H,8H2,1-5H3,(H,19,20,21,22) |
InChIキー |
NSYXQZGCPBFVOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1CSC2=NC=NC3=C2NC=N3)C)C(C)(C)C |
正規SMILES |
CC1=CC(=CC(=C1CSC2=NC=NC3=C2NC=N3)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282693.png)
![1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B282695.png)
![1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B282697.png)
![4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282698.png)
![1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B282699.png)
![1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B282700.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282701.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B282705.png)
![5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282707.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B282709.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B282710.png)

![N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282715.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B282716.png)